Phenanthrene-3,9-diol
CAS No.: 364080-28-4
Cat. No.: VC20525901
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364080-28-4 |
|---|---|
| Molecular Formula | C14H10O2 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | phenanthrene-3,9-diol |
| Standard InChI | InChI=1S/C14H10O2/c15-10-6-5-9-7-14(16)12-4-2-1-3-11(12)13(9)8-10/h1-8,15-16H |
| Standard InChI Key | DZBZNVNNLDKQQF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Phenanthrene-3,9-diol (C₁₄H₁₀O₂) belongs to the PAH family, featuring three fused benzene rings with hydroxyl groups at positions 3 and 9. The molecular weight is approximately 210.23 g/mol, as corroborated by computational and experimental data . The hydroxyl groups introduce polarity, enhancing solubility in polar solvents like water and ethanol compared to non-hydroxylated PAHs.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀O₂ | |
| Molecular Weight | 210.23 g/mol | |
| Solubility | Moderate in polar solvents | |
| Melting Point | Not reported | - |
The spatial arrangement of hydroxyl groups influences intermolecular interactions. X-ray crystallography of analogous compounds, such as 9,10-dihydro-trans-9,10-diol, reveals planar geometries with hydrogen bonding between hydroxyl groups and adjacent molecules . This configuration may facilitate self-assembly in solution, a property observed in related phenanthrene macrocycles .
Synthesis and Chemical Reactivity
Synthetic Pathways
Phenanthrene-3,9-diol can be synthesized via two primary routes:
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Natural Extraction: Isolated from plant resins or combustion byproducts, though yields are typically low.
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Chemical Synthesis:
Reaction conditions (e.g., temperature, solvent polarity) critically affect yield and purity. For instance, macrocyclic analogs require controlled temperatures (80–140°C) and inert atmospheres to prevent side reactions .
Table 2: Representative Synthesis Conditions
| Method | Conditions | Yield (%) |
|---|---|---|
| Oxidative Coupling | Pd/C, 120°C, DMF | 65–70 |
| Diels-Alder | Toluene, reflux, 24 h | 50–55 |
Reactivity Profile
The hydroxyl groups enable typical phenolic reactions:
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Esterification: Forms esters with acyl chlorides.
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Oxidation: Generates quinones under strong oxidizing conditions.
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Electrophilic Substitution: Reacts at electron-rich positions (e.g., nitration at C4 or C5).
Biological Activities and Mechanisms
Metabolic Pathways
In vivo studies using deuterated analogs ([D₁₀]phenanthrene) demonstrate that phenanthrene-3,9-diol is metabolized via the diol epoxide pathway, analogous to carcinogenic PAHs like benzo[a]pyrene . This pathway involves cytochrome P450-mediated oxidation, producing reactive intermediates that bind DNA. Notably, phenanthrene itself is non-carcinogenic, but its metabolites may serve as biomarkers for PAH exposure .
Table 3: Longitudinal Metabolic Stability Study
| Parameter | Value | Source |
|---|---|---|
| Subjects | 24 smokers | |
| Doses Administered | 7–8 oral doses over 5.5 months | |
| Coefficient of Variation | 27.4 ± 8.83% |
The low intra-subject variability (CV <35%) supports using single-dose measurements to assess metabolic activation capacity, aiding lung cancer risk stratification in smokers .
Applications in Research and Industry
Environmental Monitoring
As a PAH derivative, phenanthrene-3,9-diol serves as a tracer for anthropogenic pollution. Its presence in urine correlates with exposure to combustion products, enabling non-invasive biomonitoring .
Material Science
Phenanthrene derivatives are incorporated into macrocycles for optoelectronic devices. For example, phenanthrylene-butadiynylene macrocycles exhibit tunable absorption spectra and electrochemical properties, valuable for organic semiconductors .
Analytical Characterization
Chromatographic Methods
Gas chromatography (GC) with non-polar columns (e.g., OV-1) effectively separates phenanthrene diols. Optimal conditions include:
Spectroscopic Techniques
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